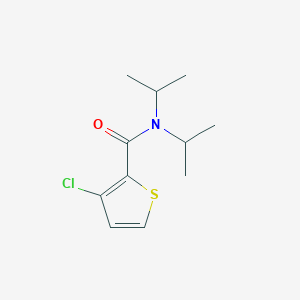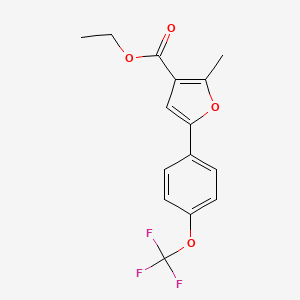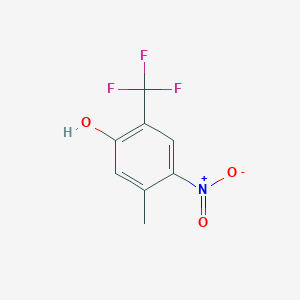![molecular formula C12H10N2O2S2 B1450013 3-(6-(2-噻吩基)咪唑并[2,1-b][1,3]噻唑-3-基)丙酸 CAS No. 1040631-73-9](/img/structure/B1450013.png)
3-(6-(2-噻吩基)咪唑并[2,1-b][1,3]噻唑-3-基)丙酸
描述
3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid is a useful research compound. Its molecular formula is C12H10N2O2S2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化活性
噻唑衍生物,包括我们感兴趣的化合物,因其作为抗氧化剂的潜力而被研究。 抗氧化剂对于对抗细胞中的氧化应激至关重要,氧化应激会导致癌症和心脏病等慢性疾病。 噻唑的独特结构使它们能够清除自由基,从而保护细胞免受损伤 .
镇痛和抗炎活性
研究表明噻唑化合物可以作为镇痛剂和抗炎剂。 这些特性使它们在开发用于止痛和炎症控制的新药方面很有价值,与传统药物相比,它们可能具有更少的副作用 .
抗菌和抗真菌活性
噻唑环是许多抗菌和抗真菌剂的常见特征。 这包括在开发治疗细菌感染和真菌病的新方法中的应用,其中化合物的抑制微生物生长的能力得到了利用 .
抗病毒活性
噻唑衍生物在抗病毒研究中显示出前景,特别是在开发治疗艾滋病毒的方法方面。 噻唑的结构复杂性使它们能够干扰病毒复制过程,为新型抗病毒药物提供了一种途径 .
神经保护活性
阿尔茨海默病和帕金森病等神经退行性疾病可能受益于噻唑化合物的 neuroprotective properties。 通过保护神经元免受损伤,这些化合物在神经学领域具有治疗应用的潜力 .
抗肿瘤和细胞毒活性
噻唑衍生物最具前景的应用之一是在肿瘤学方面。 3-(6-噻吩-2-基咪唑并[2,1-b][1,3]噻唑-3-基)丙酸等化合物已被合成并测试了其对肿瘤细胞的细胞毒性作用,为癌症治疗提供了新途径 .
降压活性
噻唑与降压活性有关,表明它们可用于控制高血压。 鉴于高血压的全球流行率以及对更有效疗法的需求,这种应用尤其重要 .
抗艾滋病毒活性
对抗艾滋病毒的斗争得益于噻唑衍生物的发现,这些衍生物可以作为病毒的有效抑制剂。 所讨论的化合物可能是新型抗艾滋病毒药物的一部分,有助于不断努力控制并最终根除这种疾病 .
作用机制
Target of Action
Compounds with similar structures, such as imidazo[2,1-b][1,3]thiazines, have been found to inhibit trypanosoma brucei 427 and factor ixa . These targets play crucial roles in parasitic infections and blood coagulation, respectively .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . For instance, inhibitors of Trypanosoma brucei 427 exhibit good metabolic stability and excellent cell permeability .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in parasitic infections and blood coagulation .
Pharmacokinetics
Similar compounds have been found to exhibit good metabolic stability and excellent cell permeability , which can impact their bioavailability.
Result of Action
Similar compounds have been found to exhibit significant biological activities, such as analgesic and anti-inflammatory activities .
Action Environment
The environment can potentially affect the stability, solubility, and overall effectiveness of similar compounds .
生化分析
Biochemical Properties
3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to DNA, affecting gene expression and cellular functions . The interactions of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death . Furthermore, this compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects highlight the potential of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation . For example, it can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, this compound can induce changes in gene expression by binding to transcription factors and modulating their activity . These molecular interactions are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid in laboratory settings have been studied extensively. It has been found to be relatively stable under physiological conditions, with a half-life of several hours . Over time, the compound can undergo hydrolysis, leading to the formation of inactive metabolites . Long-term studies have shown that continuous exposure to 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid can result in sustained inhibition of cellular functions, particularly in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid vary with dosage. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid is metabolized primarily in the liver through phase I and phase II metabolic pathways . The compound undergoes oxidation and conjugation reactions, leading to the formation of water-soluble metabolites that are excreted in the urine . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound . The metabolic pathways of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects . The distribution of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid is crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid is primarily in the nucleus and mitochondria . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression . In the mitochondria, it can affect the electron transport chain and induce apoptosis . The targeting signals and post-translational modifications of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid are essential for its subcellular localization and biological activity.
属性
IUPAC Name |
3-(6-thiophen-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c15-11(16)4-3-8-7-18-12-13-9(6-14(8)12)10-2-1-5-17-10/h1-2,5-7H,3-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKNESMPWJGWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN3C(=CSC3=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



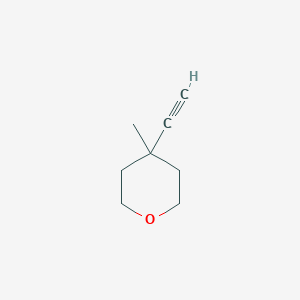
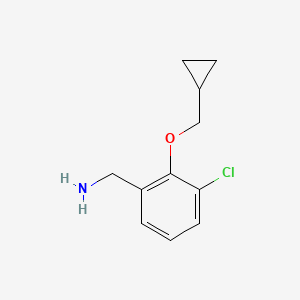
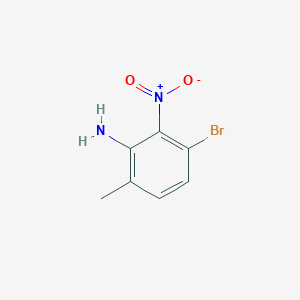
![[2-(Piperidin-4-ylmethyl)phenyl]methanol](/img/structure/B1449939.png)

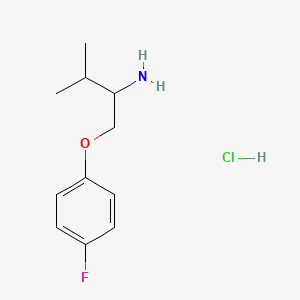
![Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride](/img/structure/B1449946.png)
